molecular formula C10H10BrNO B1269029 1-Acetyl-5-bromoindoline CAS No. 22190-38-1

1-Acetyl-5-bromoindoline

Cat. No.: B1269029
CAS No.: 22190-38-1
M. Wt: 240.1 g/mol
InChI Key: WQKQAIXOTCPWFE-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindoline is an organic compound with the molecular formula C10H10BrNO and a molecular weight of 240.10 g/mol . It is a derivative of indoline, featuring an acetyl group at the nitrogen atom and a bromine atom at the 5-position of the indoline ring. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

1-Acetyl-5-bromoindoline can be synthesized through several methods:

Chemical Reactions Analysis

1-Acetyl-5-bromoindoline undergoes various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
  • Oxidation and Reduction

    • The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the acetyl group to an alcohol or amine using reducing agents like lithium aluminum hydride.
  • Acetyl Group Reactions

Scientific Research Applications

1-Acetyl-5-bromoindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-5-bromoindoline depends on its specific application:

Comparison with Similar Compounds

1-Acetyl-5-bromoindoline can be compared with other similar compounds:

This compound stands out due to its unique combination of the acetyl and bromine groups, providing a versatile platform for various chemical and biological applications.

Biological Activity

1-Acetyl-5-bromoindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 224.08 g/mol

The compound features an indoline core with an acetyl group at the 1-position and a bromine atom at the 5-position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and other chemical transformations.

Key Biological Targets

  • Enzyme Inhibition : Studies indicate that this compound can inhibit bacterial enzymes, particularly those involved in cell wall biosynthesis. For instance, it has been evaluated as an inhibitor of DapE (N-succinyl-l,l-diaminopimelic acid desuccinylase), a target in antibiotic development .
  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogenic bacteria, enhancing the efficacy of existing antibiotics when used in combination therapies .

Synthesis

The synthesis of this compound typically involves straightforward organic reactions that allow for modifications to create various derivatives. The general synthetic route includes:

  • Starting Materials : Indole derivatives and brominated acetic acid.
  • Reactions : The synthesis involves acetylation followed by bromination at the 5-position.

Biological Activity Summary

Activity Type Description References
AntimicrobialInhibits growth of Staphylococcus aureus and Pseudomonas aeruginosa.
Enzyme InhibitionEffective against DapE, showing IC50 values ranging from 86 µM to >200 µM.
Anticancer PotentialInvestigated for potential anticancer properties through enzyme modulation.

Case Studies

  • Inhibition of Bacterial Enzymes : A study demonstrated that this compound inhibited DapE with varying potency based on structural modifications. The introduction of different halogen substituents (e.g., chlorine vs. bromine) significantly affected inhibitory activity, with chloro derivatives showing enhanced potency .
  • Combination Therapy : Research has indicated that when used in conjunction with traditional antibiotics, this compound can enhance bacterial sensitivity, making it a valuable candidate for developing new antimicrobial strategies .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the indoline ring could lead to compounds with improved biological profiles, underscoring the importance of structural diversity in optimizing therapeutic efficacy .

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQAIXOTCPWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352258
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22190-38-1
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(2,3-dihydro-indol-1-yl)-ethanone (58.0 g, 0.36 mol) in acetic acid (3000 mL) was added Br2 (87.0 g, 0.54 mol) at 10° C. The mixture was stirred at room temperature for 4 h. The precipitate was collected via filtration to give crude 1-(5-bromo-2,3-dihydro-indol-1-yl)-ethanone (100 g, 96%), which was used directly in the next step.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To N-acetylindoline, 116.6 g (0.724 mol) in a 1000 ml 3 neck flash fitted with overhead stirrer, thermometer and gas inlet (to a sodium hydroxide trap) in 150 ml acetic acid was added bromine, 32.25 ml (0.68 mol) over a period of 30 minutes. The mixture was kept at 30° C. with ice bath cooling. When addition was complete, the yellow suspension was slowly poured into one liter of ice water and solid sodium bisulfite was added to destroy any residual bromine. The resulting slightly off white solid was filtered and washed several times with water and allowed to dry overnight. The resulting solid was recrystallized from 800 ml of methanol to give 122.86 g (70.7% by weight yield) of 5-bromo-N-acetylindoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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